Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

Catalog No.
S12534801
CAS No.
887267-59-6
M.F
C11H10BrFO3
M. Wt
289.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

CAS Number

887267-59-6

Product Name

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H10BrFO3

Molecular Weight

289.10 g/mol

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)9(12)10(14)7-5-3-4-6-8(7)13/h3-6,9H,2H2,1H3

InChI Key

VBIBJUNLXFTZCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1F)Br

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate is an organic compound classified as an ester. Its molecular formula is C11H10BrF O3, with a molecular weight of approximately 289.1 g/mol. This compound features a bromo and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities. The structure includes an ethyl ester functional group along with a ketone functionality, making it a versatile compound in organic synthesis and medicinal chemistry .

Typical of esters and halogenated compounds:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding acid and alcohol.
  • Condensation Reactions: The presence of the ketone allows for condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions are significant in synthetic organic chemistry, particularly for creating derivatives with enhanced biological activities .

Several methods can be employed to synthesize ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate:

  • Bromination of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: This method involves the bromination of an existing ethyl ester using bromine in a suitable solvent.
  • Fluorination Reactions: Utilizing fluorinating agents on phenolic precursors can introduce the fluorine atom at the desired position before proceeding to esterification.
  • Multi-step Synthesis: A more complex approach could involve multiple steps, including the formation of the ketone followed by esterification with ethyl alcohol.

These methods highlight the compound's synthetic versatility and potential for further derivatization .

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate has potential applications in:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing biologically active compounds.
  • Chemical Research: Useful in studying reaction mechanisms involving halogenated esters.
  • Agricultural Chemistry: Potentially serving as a building block for agrochemicals due to its reactivity .

Interaction studies involving ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound might interact with biological systems or other chemical entities.

Research on similar compounds suggests that halogenated esters can engage in significant interactions with proteins and enzymes, potentially leading to inhibitory effects or modulation of biological pathways .

Ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoateC11H10BrF O3Contains a methyl group instead of ethyl
Ethyl 2-bromo-3-oxobutanoateC6H9O3BrLacks the aromatic ring, simpler structure
Ethyl 4-bromo-2-fluorobenzoylacetateC11H10BrF O3Different positioning of bromine and fluorine

The presence of both bromine and fluorine atoms in ethyl 2-bromo-3-(2-fluorophenyl)-3-oxopropanoate sets it apart from these similar compounds, potentially enhancing its reactivity and biological activity .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

287.97973 g/mol

Monoisotopic Mass

287.97973 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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